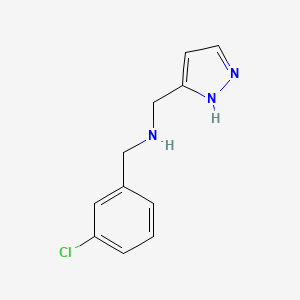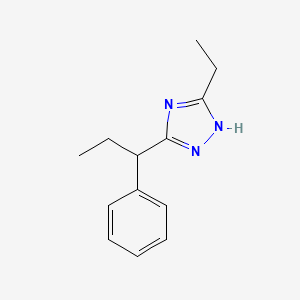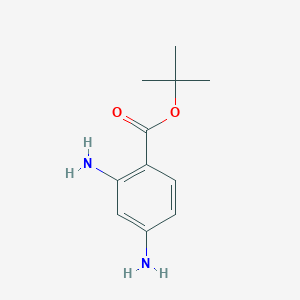![molecular formula C11H12ClF2N3O3 B7587529 2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)
2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly known as CDK8 inhibitor and is primarily used as a tool compound to study the role of CDK8 in various biological processes.
Wissenschaftliche Forschungsanwendungen
2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide has several scientific research applications. It is primarily used as a CDK8 inhibitor to study the role of CDK8 in various biological processes, including transcriptional regulation, cell cycle progression, and immune response. This compound is also being investigated for its potential use in cancer therapy, as CDK8 is known to play a crucial role in cancer cell growth and proliferation.
Wirkmechanismus
The mechanism of action of 2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide involves the inhibition of CDK8, a cyclin-dependent kinase that plays a crucial role in transcriptional regulation. CDK8 is known to phosphorylate RNA polymerase II, which is essential for the transcription of genes. Inhibition of CDK8 by this compound leads to the downregulation of several genes involved in cell cycle progression and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide are primarily related to its inhibition of CDK8. Inhibition of CDK8 leads to the downregulation of several genes involved in cell cycle progression, which can result in cell cycle arrest and apoptosis. This compound has also been shown to modulate the immune response by downregulating the expression of several cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide in lab experiments is its specificity for CDK8. This compound has a high binding affinity for CDK8 and does not affect other CDKs, making it an ideal tool compound for studying the role of CDK8 in various biological processes. However, the complex synthesis method and the low yield of this compound make it challenging to produce in large quantities, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions related to the use of 2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide in scientific research. One of the significant areas of research is the potential use of this compound in cancer therapy. As CDK8 plays a crucial role in cancer cell growth and proliferation, the inhibition of CDK8 by this compound can be a promising approach for cancer treatment. Another area of research is the development of more potent and selective CDK8 inhibitors that can be used in clinical trials. Additionally, the use of this compound in combination with other drugs can also be explored to enhance its therapeutic potential.
Synthesemethoden
The synthesis method of 2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with ethyl 2-bromoacetate in the presence of a base. The resulting product is then subjected to a series of reactions to obtain the final product. The synthesis of this compound is complex and requires several steps, making it challenging to produce in large quantities.
Eigenschaften
IUPAC Name |
2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2N3O3/c12-7-3-6(1-2-8(7)20-11(13)14)17-10(19)5-16-9(18)4-15/h1-3,11H,4-5,15H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOXQAMWVZJWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CNC(=O)CN)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)
![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)

![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)
![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)

